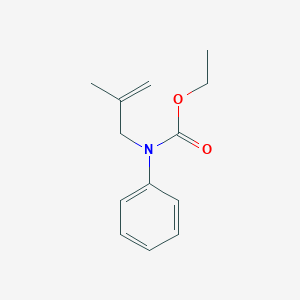
Ethyl (2-methylprop-2-en-1-yl)phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-methylprop-2-en-1-yl)phenylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by its unique structure, which includes an ethyl group, a 2-methylprop-2-en-1-yl group, and a phenylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methylprop-2-en-1-yl)phenylcarbamate typically involves the reaction of phenyl isocyanate with ethyl (2-methylprop-2-en-1-yl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. Common reagents used in this synthesis include phenyl isocyanate and ethyl (2-methylprop-2-en-1-yl)amine, with solvents such as toluene or dichloromethane being employed to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. Catalysts and advanced purification techniques are often employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-methylprop-2-en-1-yl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection being critical factors.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
Ethyl (2-methylprop-2-en-1-yl)phenylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethyl (2-methylprop-2-en-1-yl)phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl (2-methylprop-2-en-1-yl)phenylcarbamate include:
2-Methyl-2-propen-1-ol: A related alcohol with similar structural features.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Another compound with a similar backbone.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62371-23-7 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl N-(2-methylprop-2-enyl)-N-phenylcarbamate |
InChI |
InChI=1S/C13H17NO2/c1-4-16-13(15)14(10-11(2)3)12-8-6-5-7-9-12/h5-9H,2,4,10H2,1,3H3 |
InChI Key |
WJRNTKOUSMOLBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC(=C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















